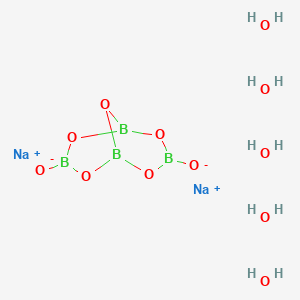
Sodium tetraborate pentahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium tetraborate pentahydrate, commonly known as borax pentahydrate, is a chemical compound with the formula Na₂B₄O₇·5H₂O. It appears as a white crystalline powder and is known for its solubility in water and glycerin. This compound is widely used in various industrial and household applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Sodium tetraborate pentahydrate can be synthesized from sodium tetraborate decahydrate by controlling the feeding temperature to be higher than 70°C and the crystallization temperature to be higher than 60°C. The process involves recrystallization, filtration, and drying below 120°C . Another method involves reacting the mineral colemanite (2CaO·3B₂O₃·5H₂O) with sodium carbonate (Na₂CO₃) in an aqueous environment to produce an aqueous solution of sodium tetraborate and sodium hydroxide, followed by treatment with boric acid (H₃BO₃) to neutralize the sodium hydroxide and form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a multifunctional reactor that integrates batching, dissolution, evaporation, crystallization, and drying. This method ensures high product purity and stable quality .
化学反応の分析
Types of Reactions: Sodium tetraborate pentahydrate undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it hydrolyzes to form a mildly alkaline solution.
Reaction with Acids: It reacts with hydrochloric acid to produce boric acid and sodium chloride.
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Used in the reaction to produce boric acid.
Water: Used for hydrolysis to form an alkaline solution.
Major Products Formed:
Boric Acid (H₃BO₃): Formed when reacting with hydrochloric acid.
Sodium Chloride (NaCl): A byproduct of the reaction with hydrochloric acid.
科学的研究の応用
Sodium tetraborate pentahydrate has a wide range of applications in scientific research, including:
作用機序
Sodium tetraborate pentahydrate exerts its effects through various mechanisms:
Buffering Action: It maintains a stable pH in solutions, making it an excellent buffering agent.
Insecticidal and Fungicidal Action: It acts as a stomach poison for insects and has multi-site activity against fungi.
Combustion Modification: It changes oxidation reactions in the combustion of cellulosic materials, forming a carbon residue that acts as a barrier to combustion.
類似化合物との比較
Sodium tetraborate pentahydrate is similar to other borate compounds such as:
Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O):
Anhydrous Sodium Tetraborate (Na₂B₄O₇): This form lacks water of crystallization and is used in high-temperature applications.
Sodium Metaborate (NaBO₂): Another borate compound with different chemical properties and applications.
This compound is unique due to its specific hydration level, which provides a balance between solubility and stability, making it suitable for a wide range of applications.
特性
CAS番号 |
12179-04-3 |
|---|---|
分子式 |
B4H10Na2O12 |
分子量 |
291.3 g/mol |
IUPAC名 |
disodium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;pentahydrate |
InChI |
InChI=1S/B4O7.2Na.5H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;/h;;;5*1H2/q-2;2*+1;;;;; |
InChIキー |
QZSYXKPOZFXCDM-UHFFFAOYSA-N |
SMILES |
B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.[Na+].[Na+] |
正規SMILES |
B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O.[Na+].[Na+] |
物理的記述 |
Colorless or white, odorless crystals or free-flowing powder; Begins to lose water of hydration at 252 degrees F; [NIOSH] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















